6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the chloro and cyclopropyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with cyclopropyl carboxylic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The presence of the chloro and cyclopropyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole-5-carboxylic acid: Lacks the chloro and cyclopropyl groups, resulting in different chemical reactivity and biological activity.
2-Chloro-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with the chloro group at a different position, leading to variations in reactivity.
1-Cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid: Lacks the chloro group, affecting its overall properties.
Uniqueness
6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both the chloro and cyclopropyl groups. These substituents enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
6-chloro-1-cyclopropylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-4-10-9(3-7(8)11(15)16)13-5-14(10)6-1-2-6/h3-6H,1-2H2,(H,15,16) |
InChI Key |
NJICWIDFZXRITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2C=C(C(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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